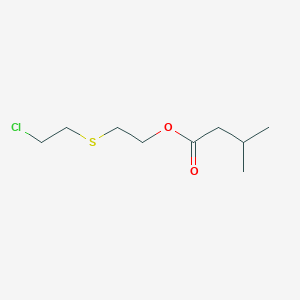
2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a chloroethylsulfanyl group attached to an ethyl chain, which is further connected to a 3-methylbutanoate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate typically involves the esterification of 3-methylbutanoic acid with 2-(2-chloroethylsulfanyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (R-SH).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include 2-(2-hydroxyethylsulfanyl)ethyl 3-methylbutanoate, 2-(2-aminoethylsulfanyl)ethyl 3-methylbutanoate, or 2-(2-thioethylsulfanyl)ethyl 3-methylbutanoate.
Hydrolysis: The major products are 3-methylbutanoic acid and 2-(2-chloroethylsulfanyl)ethanol.
Oxidation: Products can include sulfoxides or sulfones of the original compound.
科学研究应用
2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functionality.
作用机制
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate involves its interaction with various molecular targets:
Nucleophilic Attack: The chloro group can be targeted by nucleophiles, leading to substitution reactions.
Ester Hydrolysis: The ester bond can be cleaved by esterases, releasing the corresponding acid and alcohol.
Oxidation: The sulfanyl group can undergo oxidation, affecting the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Ethyl 3-methylbutanoate: Similar ester structure but lacks the chloroethylsulfanyl group.
2-(2-Chloroethylsulfanyl)ethanol: Contains the chloroethylsulfanyl group but lacks the ester functionality.
3-Methylbutanoic Acid: The acid component of the ester without the ethyl and chloroethylsulfanyl groups.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate is unique due to the presence of both the chloroethylsulfanyl group and the ester functionality. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
属性
CAS 编号 |
90948-75-7 |
|---|---|
分子式 |
C9H17ClO2S |
分子量 |
224.75 g/mol |
IUPAC 名称 |
2-(2-chloroethylsulfanyl)ethyl 3-methylbutanoate |
InChI |
InChI=1S/C9H17ClO2S/c1-8(2)7-9(11)12-4-6-13-5-3-10/h8H,3-7H2,1-2H3 |
InChI 键 |
BDPRADXVRDAZQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)OCCSCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



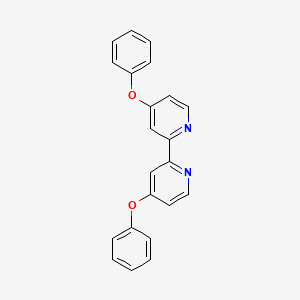
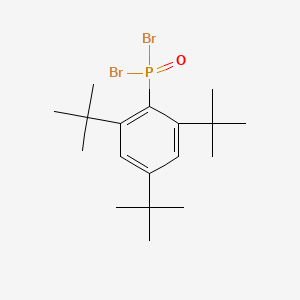
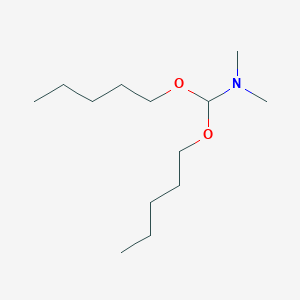
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
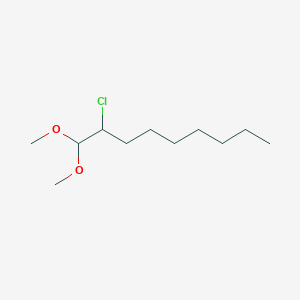

![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)
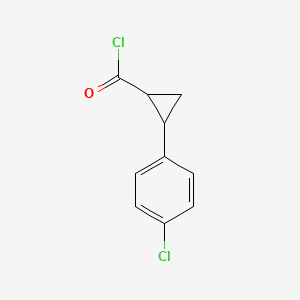
![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine](/img/structure/B14371665.png)
![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)

